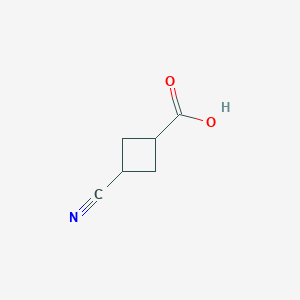

3-Cyanocyclobutanecarboxylic acid

Description

Contextualizing Cyclobutane (B1203170) Carboxylic Acids within Modern Organic Synthesis

Cyclobutane carboxylic acids are a class of organic compounds that feature a four-membered carbon ring attached to a carboxylic acid group. In modern organic synthesis, the cyclobutane motif is increasingly utilized as a versatile building block. nih.govru.nlvilniustech.lt Its inclusion in a molecule can impart specific conformational constraints, enhance metabolic stability, and serve as a non-planar bioisostere for other chemical groups. nih.govbohrium.com The strained nature of the cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, influences its reactivity and provides a unique three-dimensional geometry that can be exploited in drug design and the synthesis of complex natural products. nih.gov The carboxylic acid functionality further enhances their utility, providing a handle for a wide array of chemical transformations, including amidation, esterification, and reduction.

The synthesis of functionalized cyclobutanes has been an area of active research, with methods such as [2+2] cycloadditions and the ring-opening of bicyclo[1.1.0]butanes being developed to provide access to these valuable scaffolds. researchgate.netscispace.comnih.gov These synthetic advancements have made cyclobutane derivatives more accessible for their incorporation into small-molecule drug candidates and other advanced materials. vilniustech.lt

The Academic Significance of Cyano- and Carboxyl-Functionalized Cyclobutane Derivatives

The presence of both a cyano (nitrile) and a carboxyl group on a cyclobutane ring, as in 3-cyanocyclobutanecarboxylic acid, creates a bifunctional molecule with significant academic interest. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic systems. cymitquimica.com The carboxylic acid group, as mentioned, is also highly reactive and can participate in a wide range of chemical transformations.

The combination of these two functional groups on a rigid cyclobutane scaffold allows for the synthesis of a diverse array of derivatives with well-defined three-dimensional structures. This is particularly relevant in medicinal chemistry, where the precise spatial arrangement of functional groups is crucial for biological activity. bohrium.com Cyano- and carboxyl-functionalized cyclobutanes can serve as key intermediates in the synthesis of complex target molecules, including pharmacologically active compounds. researchgate.net The study of such molecules contributes to a deeper understanding of structure-activity relationships and the impact of molecular geometry on chemical and biological properties. bohrium.com

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Isomer | rel-(1s,3s)-3-cyanocyclobutane-1-carboxylic acid |

| CAS Number | 2445793-26-8 ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyanocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZROLCXFIZNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyanocyclobutanecarboxylic Acid and Analogs

Stereoselective Synthesis of Cyclobutane (B1203170) Carboxylic Acid Derivatives

The asymmetric construction of the cyclobutane ring is a significant challenge in organic synthesis. chemistryviews.org Chiral cyclobutanes are core subunits in numerous natural products and pharmaceutical agents, and the strained four-membered ring serves as a valuable building block for further chemical transformations. A variety of catalytic asymmetric methods have been developed, including [2+2] cycloadditions, ring expansions, and the asymmetric functionalization of prochiral cyclobutane derivatives.

Enantiodivergent synthesis is a powerful strategy that allows for the selective formation of either enantiomer of a chiral product from a common starting material by modifying the catalyst or reaction conditions. This approach is highly valuable as it provides access to both enantiomers without needing a separate chiral source for each.

A notable example in the context of cyclobutane synthesis involves the use of artificial photoenzymes. By combining a photoactive NAD⁺ analogue, benzophenone (B1666685) adenine (B156593) dinucleotide (BpAD), with different NAD⁺-dependent protein scaffolds, researchers have created artificial enzymes capable of catalyzing [2+2] cycloaddition reactions. These engineered enzymes can exhibit excellent enantioselectivity and, crucially, notable enantiodivergence, enabling the production of different enantiomeric products based on the specific protein scaffold used. researchgate.net

The [2+2] cycloaddition reaction is a primary method for forming cyclobutane rings. nih.gov Controlling the stereochemical outcome of this reaction is paramount. One innovative strategy involves using anions to direct the alignment of monomers in the solid state, thereby controlling the regioselectivity of photochemical [2+2] cycloadditions.

This has been demonstrated with salts of trans-3-(4'-Pyridyl)acrylic acid (4-PA). While this compound is inert to photodimerization in solution and its neutral solid state, its salts are photoreactive. researchhub.com The anion of the salt plays a crucial role in directing the crystal packing of the cationic monomers. This "anion control" allows for the highly stereoselective synthesis of two different cyclobutane isomers.

Specifically, bivalent anions like sulfate (B86663) (SO₄²⁻) direct a parallel, head-to-head (HH) alignment of the monomers, leading to the formation of the HH-photodimer. researchhub.com In contrast, various monovalent anions direct a head-to-tail (HT) alignment, resulting in the exclusive formation of the HT-photodimer. researchhub.com This method showcases how non-covalent interactions, dictated by the choice of anion, can be a powerful tool for stereocontrol in synthesis.

Table 1: Effect of Anion on the Stereochemical Outcome of [2+2] Photocycloaddition

| Anion | Monomer Alignment | Predominant Product Isomer |

| SO₄²⁻ | Head-to-Head (HH) | rctt-HH |

| CF₃CO₂⁻ | Head-to-Tail (HT) | rctt-HT |

| Cl⁻ | Head-to-Tail (HT) | rctt-HT |

| ClO₄⁻ | Head-to-Tail (HT) | rctt-HT |

| BF₄⁻ | Head-to-Tail (HT) | rctt-HT |

Desymmetrization of a prochiral or meso compound is an efficient strategy for generating chiral molecules. This approach involves the selective modification of one of two identical functional groups in a symmetrical starting material. Both enzymes and small-molecule organocatalysts can be employed for this purpose.

In the context of cyclobutane systems, the desymmetrization of prochiral cyclobutane-1,3-diones is a key strategy. A chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine has been developed. This reaction provides a mild and efficient method for constructing cyclobutanes with a quaternary carbon center in high yields and enantioselectivities. It represents the first catalytic desymmetrizing reaction of prochiral cyclobutane-1,3-dione.

Asymmetric catalysis is the most versatile approach for synthesizing chiral cyclobutanes, with numerous methods developed over the past few decades. nih.gov These strategies often rely on the functionalization of pre-formed cyclobutene (B1205218) or cyclobutanone (B123998) rings. chemistryviews.org

Key strategies in asymmetric catalysis for cyclobutane synthesis include:

Rhodium-Catalyzed Additions: A highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutenes has been developed for the synthesis of chiral cyclobutanes. In these reactions, chiral diene ligands are critical for controlling the reaction's diastereoselectivity.

Cascade Reactions: An efficient method for creating enantioenriched cyclobutane derivatives involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. chemistryviews.orgresearchhub.com This approach is operationally simple as all starting materials and catalysts can be added simultaneously. chemistryviews.org

Asymmetric Transfer Hydrogenation: The enantioselective functionalization of pre-existing four-membered rings is an attractive strategy. Asymmetric transfer hydrogenation of cyclobutenediones can selectively produce three different types of highly functionalized, chiral four-membered products with excellent stereoselectivity.

Lewis Acid-Catalyzed Photocycloaddition: A broadly applicable strategy for constructing cyclobutane-fused heterocycles involves a visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition. This method uses a catalytic system of rare-earth Lewis acids and chiral ligands to deliver products in high yield and excellent enantiomeric excess.

Table 2: Examples of Asymmetric Catalytic Methods for Chiral Cyclobutane Synthesis

| Catalytic System | Substrate Type | Reaction Type |

| Rhodium / Chiral Diene Ligand | Cyclobutenes | Asymmetric 1,4-Addition |

| Iridium / Chiral Phosphoramidite & Photosensitizer | Cinnamyl Alcohols & Allyl Acetates | Cascade Allylic Etherification / [2+2] Photocycloaddition |

| Ruthenium / Chiral Diamine Ligand | Cyclobutenediones | Asymmetric Transfer Hydrogenation |

| Rare-Earth Lewis Acid / Chiral PyBox Ligand | Heteroarenes & Alkenes | Dearomative [2+2] Photocycloaddition |

General Synthetic Strategies for 3-Cyanocyclobutanecarboxylic Acid

The final step in the synthesis of this compound from a dinitrile or cyano-ester precursor is the hydrolysis of the nitrile group. This is a robust and well-established transformation in organic chemistry that can be achieved under either acidic or alkaline conditions.

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). The carbon-nitrogen triple bond is hydrolyzed, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. An ammonium (B1175870) ion is formed as a byproduct. The resulting carboxylic acid can then be isolated from the mixture, often by distillation.

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). This process initially forms a carboxylate salt (e.g., sodium carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid (like HCl). This protonates the carboxylate salt, liberating the final carboxylic acid product, which can then be isolated. The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule.

Ring Formation Reactions: [2+2] Cycloadditions

The [2+2] cycloaddition of alkenes is a primary and powerful method for the direct synthesis of cyclobutane rings. nih.govnih.gov This reaction, often mediated by light (photocycloaddition), involves the joining of two alkene components to form the four-membered carbocycle. nih.gov Historically, the direct photochemical excitation of alkenes was the simplest route to these structures. nih.gov

Recent advancements have led to the development of visible-light-mediated organophotocatalytic [2+2] cycloadditions. These methods offer milder reaction conditions and broader substrate compatibility. nih.govnih.gov For instance, the use of an organic cyanoarene photocatalyst has enabled the efficient synthesis of cyclobutanes from electron-deficient styrenes, a class of substrates previously neglected in this type of reaction. nih.gov This approach tolerates a range of electron-withdrawing groups, including esters and nitriles, which are relevant functionalities for precursors to this compound. nih.gov Both intermolecular homodimerizations and intramolecular cycloadditions to form fused bicyclic systems are achievable using these modern photocatalytic methods. nih.gov

The versatility of [2+2] cycloaddition is further demonstrated in its application to the synthesis of cyclobutane-containing dicarboxylic acids (CBDAs) from bio-based starting materials like derivatives of hydroxycinnamic acid. und.edu These reactions provide a clean and efficient pathway to complex cyclobutane structures that can serve as versatile intermediates. und.edu

Chemical Transformations of Pre-existing Cyclobutane Structures

Functionalizing a pre-formed cyclobutane ring is a common strategy for accessing specific substitution patterns. researchgate.net These transformations leverage the unique reactivity of the strained four-membered ring and can include decarboxylation, ring expansion, and ring contraction. chemistryviews.orgthieme-connect.denih.gov

Decarboxylation is a key transformation for modifying cyclobutane structures, particularly those derived from dicarboxylic acids. Cyclobutane-1,1-dicarboxylic acids, which are readily prepared, can be decarboxylated to yield the corresponding cyclobutanecarboxylic acid. thieme-connect.dewikipedia.org This reaction typically proceeds by heating the dicarboxylic acid, often at temperatures up to 200°C, until the evolution of carbon dioxide ceases. thieme-connect.deorgsyn.org For example, heating 1,1-cyclobutanedicarboxylic acid in a distillation apparatus affords cyclobutanecarboxylic acid. orgsyn.org This process is a fundamental step in converting more complex precursors into simpler, functionalized cyclobutanes. thieme-connect.de

| Precursor | Product | Conditions |

| Cyclobutane-1,1-dicarboxylic acid | Cyclobutanecarboxylic acid | Heat (160-170°C) |

| Diethyl cyclobutane-1,1-dicarboxylate (B1232482) | Cyclobutanecarboxylic acid | 1. KOH, H2O/EtOH (hydrolysis) 2. Acidification and heat (decarboxylation) |

This table illustrates common decarboxylation pathways for cyclobutane precursors. thieme-connect.deorgsyn.org

In some procedures, the decarboxylation can be performed in a one-pot reaction following the hydrolysis of a corresponding diester, such as diethyl cyclobutane-1,1-dicarboxylate. thieme-connect.de

The manipulation of ring size provides another avenue for the synthesis of substituted cyclobutanes.

Ring Enlargement: Due to significant ring strain (approximately 26-27 kcal/mol), cyclobutane rings are susceptible to ring expansion reactions. nih.govchemistrysteps.com These rearrangements are often driven by the formation of a more stable, less strained ring, such as a cyclopentane. chemistrysteps.commasterorganicchemistry.com A common mechanism involves the formation of a carbocation adjacent to the ring. A subsequent alkyl shift, where a C-C bond from the ring migrates, leads to the expanded five-membered ring. chemistrysteps.commasterorganicchemistry.com Such rearrangements can occur during SN1 and E1 reactions where carbocation intermediates are formed. chemistrysteps.com

Ring Contraction: Conversely, cyclobutanes can also be synthesized via the ring contraction of larger, more readily available cyclic systems. chemistryviews.org For example, a recently developed method allows for the stereoselective synthesis of substituted cyclobutanes from polysubstituted pyrrolidine (B122466) (a five-membered ring) derivatives. chemistryviews.org The proposed mechanism involves the elimination of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then undergoes cyclization to yield the cyclobutane product. chemistryviews.org This strategy has been successfully applied to the synthesis of the natural product piperarborenine B. chemistryviews.org

Strategic Use of Key Synthetic Intermediates

The efficient synthesis of complex molecules like this compound often relies on the strategic use of versatile and readily accessible intermediates.

1-Cyanocyclobutane-1-carboxylic acid and its esters are valuable intermediates in the synthesis of other cyclobutane derivatives. orgsyn.orgcymitquimica.com The ethyl ester, ethyl 1-cyanocyclobutanecarboxylate, can be synthesized by reacting ethyl cyanoacetate (B8463686) with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide. chemicalbook.com

This intermediate contains both a nitrile and an ester group at the same position. The ester can be hydrolyzed to the corresponding carboxylic acid, yielding 1-cyano-1-carboxycyclobutane. orgsyn.org This compound can then undergo decarboxylation to produce cyclobutanecarbonitrile, which can be further hydrolyzed to cyclobutanecarboxylic acid. orgsyn.org This stepwise functional group manipulation highlights the utility of such dually activated intermediates. orgsyn.orgcymitquimica.com

Diethyl cyclobutane-1,1-dicarboxylate is a cornerstone precursor in cyclobutane chemistry. thieme-connect.desigmaaldrich.com It is typically synthesized through the condensation of diethyl malonate with 1,3-trimethylene bromide using a base. orgsyn.org

| Reactants | Precursor Product |

| Diethyl malonate + 1,3-Trimethylene bromide | Diethyl cyclobutane-1,1-dicarboxylate |

This table shows the standard synthesis of the key precursor, Diethyl cyclobutane-1,1-dicarboxylate. orgsyn.org

This versatile intermediate serves as a gateway to numerous other cyclobutane compounds. thieme-connect.deorgsyn.org Key transformations include:

Hydrolysis: The diester can be readily hydrolyzed under basic conditions (e.g., potassium hydroxide) to form the corresponding cyclobutane-1,1-dicarboxylic acid. thieme-connect.deorgsyn.org

Decarboxylation: The resulting diacid can be thermally decarboxylated to yield cyclobutanecarboxylic acid, as previously described. thieme-connect.dewikipedia.org

Further Functionalization: The diacid can be used as a starting material for other transformations. For instance, it can undergo free-radical chlorination with sulfuryl chloride, followed by decarboxylation, to produce 3-chlorocyclobutanecarboxylic acid. orgsyn.org

The accessibility and chemical versatility of diethyl cyclobutane-1,1-dicarboxylate make it an essential starting material for building the cyclobutane core and introducing further functionality. thieme-connect.deorgsyn.org

Reactivity and Chemical Transformations of 3 Cyanocyclobutanecarboxylic Acid

Reactivity Profile Attributed to Cyano and Carboxylic Acid Functional Groups

The chemical behavior of 3-cyanocyclobutanecarboxylic acid is largely dictated by the presence of the cyano and carboxylic acid functionalities. wikipedia.org Each group exhibits its own characteristic reactions, and their proximity on the cyclobutane (B1203170) scaffold can lead to intramolecular interactions and unique reactivity.

The carboxylic acid group (-COOH) is acidic and can undergo reactions typical of this class of compounds. msu.edu These include deprotonation to form a carboxylate salt, and nucleophilic acyl substitution, where the hydroxyl portion of the group is replaced by another nucleophile. ualberta.capressbooks.pub Acid-catalyzed esterification with alcohols is a common transformation. msu.edulibretexts.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. msu.edu

The cyano group (-C≡N), or nitrile, is a versatile functional group. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. The nitrogen atom has a lone pair of electrons, making it weakly basic. The triple bond can undergo addition reactions, most notably reduction. fiveable.me

The presence of both groups on the same small ring can lead to interesting chemical behavior. For instance, the electron-withdrawing nature of both the cyano and carboxylic acid groups can influence the acidity of the protons on the cyclobutane ring.

Functional Group Interconversions on the Cyclobutane Ring

The cyano and carboxylic acid groups of this compound can be chemically modified through various functional group interconversions. These transformations allow for the synthesis of a diverse range of cyclobutane derivatives.

While the primary focus of nucleophilic substitution is often on replacing a leaving group on an alkyl halide, the principles can be extended to the functional groups of this compound. savemyexams.com The carboxylic acid can be converted into derivatives like acid chlorides, which are highly reactive towards nucleophiles. sydney.edu.aulibretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Thionyl chloride (SOCl₂) | 3-Cyanocyclobutanecarbonyl chloride | Formation of Acid Chloride libretexts.org |

| 3-Cyanocyclobutanecarbonyl chloride | Alcohol (R'OH), Pyridine | Ethyl 3-cyanocyclobutanecarboxylate | Esterification libretexts.org |

| 3-Cyanocyclobutanecarbonyl chloride | Ammonia (B1221849) (NH₃) | 3-Cyanocyclobutane-1-carboxamide | Amidation libretexts.org |

The cyano group itself can participate in nucleophilic substitution reactions, although this is less common than reactions at the carboxylic acid derivative.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org This reaction proceeds via nucleophilic addition of hydride to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. vanderbilt.eduyoutube.com

Table 2: Reduction Products of the Nitrile Group

| Reagent | Product | Functional Group Transformation |

| Lithium aluminum hydride (LiAlH₄) | 3-(Aminomethyl)cyclobutanecarboxylic acid | Nitrile to Primary Amine chemguide.co.uklibretexts.org |

| Diisobutylaluminum hydride (DIBAL-H), then H₃O⁺ | 3-Formylcyclobutanecarboxylic acid | Nitrile to Aldehyde youtube.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 3-(Aminomethyl)cyclobutanecarboxylic acid | Nitrile to Primary Amine chemguide.co.uk |

It is important to note that some reducing agents can also reduce the carboxylic acid group. libretexts.org For instance, LiAlH₄ will reduce both the nitrile and the carboxylic acid. fiveable.melibretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids. libretexts.org

The carboxylic acid group is already in a high oxidation state. libretexts.org However, the molecule can undergo oxidative transformations at other positions, or the carboxylic acid can be converted to derivatives through processes that are formally oxidations. For example, the conversion of a primary alcohol to a carboxylic acid is an oxidation. pressbooks.pub While this compound does not have an alcohol to be oxidized, this highlights the types of oxidative transformations possible on related cyclobutane structures. The Hunsdiecker reaction, an example of decarboxylation where bromine replaces the carboxyl group, is an oxidative process. libretexts.org

Rearrangement Reactions Involving Cyclobutane Carboxylic Acid Scaffolds

The strained nature of the cyclobutane ring makes it susceptible to rearrangement reactions, often under acidic or thermal conditions. uwo.ca These rearrangements can lead to the formation of larger or different ring systems.

One notable rearrangement is the Curtius rearrangement, which can be applied to carboxylic acids. bohrium.com This reaction involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with various nucleophiles. For instance, trapping with water leads to an amine, while trapping with an alcohol yields a carbamate.

Another type of rearrangement involves the expansion of the cyclobutane ring. Donor-acceptor cyclobutanes, which have electron-donating and electron-accepting groups, can undergo ring expansion rearrangements. uwo.ca While this compound itself is not a classic donor-acceptor cyclobutane, the principles of ring strain release driving these reactions are relevant. Such rearrangements can be promoted by Brønsted or Lewis acids.

Pinacol-type rearrangements have also been observed in strained polycyclic systems containing cyclobutane rings, often leading to significant structural reorganization. cdnsciencepub.com These reactions typically involve the formation of a carbocation intermediate, which then undergoes a 1,2-alkyl or 1,2-aryl shift.

Spectroscopic and Structural Characterization in 3 Cyanocyclobutanecarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-cyanocyclobutanecarboxylic acid, providing critical insights into the proton and carbon framework of the molecule. caltech.edu It is particularly useful for distinguishing between the cis and trans isomers.

Proton (¹H) NMR spectroscopy allows for the identification of the different types of protons in the this compound molecule based on their unique electronic environments. nih.gov The chemical shift (δ), reported in parts per million (ppm), is influenced by the proximity of electronegative groups like the carboxylic acid (-COOH) and cyano (-C≡N) groups. ucl.ac.uk The protons on the cyclobutane (B1203170) ring exhibit complex splitting patterns due to spin-spin coupling with neighboring non-equivalent protons. libretexts.org

The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between adjacent protons, which is crucial for assigning the cis and trans stereochemistry. researchgate.net Generally, the trans isomer will show different coupling constants compared to the cis isomer due to the different spatial relationships between the protons on the cyclobutane ring. For instance, the coupling between the proton at C1 (attached to the carboxyl group) and the proton at C3 (attached to the cyano group) would be expected to differ significantly between the two isomers.

Table 1: Representative ¹H NMR Data for Cyclobutane Derivatives

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Representative Coupling Constants (Hz) |

| H (on C-COOH) | 2.8 - 3.4 | Multiplet | J values depend on stereochemistry |

| H (on C-CN) | 3.0 - 3.6 | Multiplet | J values depend on stereochemistry |

| Ring CH₂ | 2.0 - 2.8 | Multiplets | - |

| COOH | 10.0 - 12.0 | Singlet (broad) | - |

Note: Actual chemical shifts and coupling constants for this compound can vary based on the solvent, concentration, and specific isomer. sigmaaldrich.com

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are often employed for unambiguous structural assignment, especially for complex spin systems like that of this compound. ucl.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. libretexts.orgwikipedia.org Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart, helping to trace the connectivity of the protons around the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the ¹³C NMR spectrum, which provides information about the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for differentiating between cis and trans isomers. libretexts.org This technique shows correlations between protons that are close in space, regardless of whether they are bonded. In the cis isomer, a NOESY cross-peak would be expected between the proton on the carbon bearing the carboxyl group and the proton on the carbon bearing the cyano group. This cross-peak would be absent or much weaker in the trans isomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nih.govmt.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. google.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.comrsc.org

Key vibrational modes for this compound include the stretching of the C=O bond in the carboxylic acid, the O-H stretch, the C≡N stretch of the cyano group, and various C-H and C-C bond vibrations within the cyclobutane ring. The O-H stretching band is often broad due to hydrogen bonding, especially in the solid state or in concentrated solutions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Variable |

| Cyano | C≡N stretch | 2240-2260 | Strong |

| Alkane | C-H stretch | 2850-3000 | Strong |

X-ray Crystallography for Definitive Structural Assignments

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org This technique requires a single crystal of the compound. X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that can be mathematically analyzed to generate a detailed electron density map of the molecule. ksu.edu.salsuhsc.edu

For this compound, an X-ray crystal structure would provide unambiguous confirmation of:

The relative stereochemistry (cis or trans) of the cyano and carboxylic acid groups.

The precise bond lengths and bond angles of all atoms in the molecule.

The conformation of the cyclobutane ring, which is typically puckered rather than planar.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups.

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Since this compound is a chiral molecule (for both cis and trans isomers), it can be resolved into its enantiomers. Chiroptical methods like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for studying these enantiomers. fiveable.memtoz-biolabs.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org An ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing it to known compounds. The shape of the curve, particularly around absorption bands (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry. rsc.org

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum provides information about the stereochemistry of the molecule, especially the spatial arrangement of chromophores (light-absorbing groups) like the carbonyl group of the carboxylic acid. The sign and intensity of the CD signals are directly related to the molecule's three-dimensional structure. researchgate.net

These techniques are crucial for characterizing the individual enantiomers of this compound once they have been separated, providing definitive proof of their absolute configuration.

Computational Chemistry and Conformational Analysis of 3 Cyanocyclobutanecarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying molecular systems. It offers a favorable balance between computational cost and accuracy by calculating the electronic energy of a molecule based on its electron density. nih.gov DFT methods are particularly well-suited for exploring the complex potential energy surfaces of cyclic molecules. Functionals like B3LYP are commonly used, often paired with basis sets such as aug-cc-pVTZ, to optimize geometries and calculate relative energies of different conformers. illinois.edu

DFT calculations are instrumental in dissecting the subtle intramolecular interactions that govern the shape and rigidity of molecules like 3-cyanocyclobutanecarboxylic acid. These interactions include hydrogen bonding (within the carboxylic acid group or between the two functional groups), dipole-dipole interactions involving the polar cyano group, and steric repulsion.

A critical application of DFT is the calculation of conformational energy profiles to determine the relative stability of different stereoisomers and conformers. For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric strain. scispace.com

In the case of cyanocyclobutane, a close analogue to the title compound, the equatorial conformer is known to be more stable than the axial conformer. Experimental measurements have quantified this energy difference. A study using rotational spectroscopy determined an energy difference of 0.69(7) kcal/mol (equivalent to 2.89 ± 0.29 kJ/mol), with the equatorial conformation being the more stable form. researchgate.net Another study based on vibrational spectroscopy in the liquid phase reported a similar enthalpy difference of 4.8 ± 0.4 kJ/mol. scispace.com These findings are well-supported by DFT predictions. researchgate.net For this compound, DFT calculations would be essential to map the energy landscape considering the four possible isomers (cis-diequatorial, cis-diaxial, trans-equatorial/axial, and trans-axial/equatorial) and predict their equilibrium populations.

| Conformer | Energy Difference (kcal/mol) | Energy Difference (kJ/mol) | More Stable Form | Source |

|---|---|---|---|---|

| Axial vs. Equatorial | 0.69 ± 0.07 | 2.89 ± 0.29 | Equatorial | researchgate.net |

| Axial vs. Equatorial (Liquid) | 1.15 ± 0.10 | 4.8 ± 0.4 | Equatorial | scispace.com |

Ab Initio Methods for Geometric and Electronic Structure Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide highly accurate predictions of molecular geometries and electronic properties. nih.gov

For the parent cyclobutane (B1203170) molecule, high-level ab initio calculations have been crucial for accurately determining its structure. researchgate.netresearchgate.net These studies confirmed that the molecule is not planar, and they provided precise values for its geometric parameters. The calculations revealed a significant coupling between the ring-puckering and CH₂-rocking motions. researchgate.net For this compound, ab initio methods would yield benchmark data for bond lengths, bond angles, and dihedral angles for its various conformers, providing a detailed picture of its electronic and geometric structure.

| Parameter | Calculated Value | Source |

|---|---|---|

| C-C Bond Length (re) | 1.5474 Å | researchgate.net |

| Axial C-H Bond Length (re) | 1.0830 Å | researchgate.net |

| Equatorial C-H Bond Length (re) | 1.0810 Å | researchgate.net |

| Ring Puckering Angle (θe) | 29.8° | researchgate.net |

| Inversion Barrier | 482 cm-1 (1.38 kcal/mol) | researchgate.net |

Theoretical Investigations of Ring-Puckering and Conformational Stability

The conformational landscape of cyclobutane and its derivatives is defined by ring-puckering. To relieve the angle strain of a planar geometry, the cyclobutane ring adopts a non-planar, puckered conformation. researchgate.net This puckering is not static; the ring undergoes a rapid inversion process where one puckered conformation converts to another through a planar transition state. The energy required for this is known as the inversion barrier, which for cyclobutane itself is approximately 1.83 kcal/mol. aip.org

The puckering of an N-membered ring can be quantitatively described using a set of N-3 Cremer-Pople puckering coordinates. nih.govsmu.edu For a four-membered ring, this simplifies to a single puckering coordinate that defines the degree of non-planarity. Theoretical investigations focus on calculating the potential energy function associated with this puckering coordinate.

For substituted cyclobutanes like this compound, the substituents break the symmetry of the potential energy function. This results in two non-equivalent puckered conformations, corresponding to the substituent being in an axial or equatorial position. aip.org Theoretical calculations can determine the energy difference between these two states and the barrier to interconversion. Studies on methylcyclobutane (B3344168) and cyanocyclobutane have shown that the equatorial conformer is energetically favored over the axial one. researchgate.netaip.org The presence of two substituents in this compound creates a more complex scenario, where the relative stability of the cis and trans isomers depends on the energetic cost of placing each functional group in an axial versus an equatorial position, a problem ideally suited for theoretical investigation. acs.org

Mechanistic Investigations of Reactions Involving 3 Cyanocyclobutanecarboxylic Acid and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The mechanistic pathways of reactions involving cyclobutane (B1203170) derivatives are often characterized by unique transition states and intermediates that are influenced by the inherent ring strain. A transition state represents a very short-lived atomic configuration at a local energy maximum along a reaction coordinate, possessing partial bonds, an extremely brief lifetime, and is not isolable. masterorganicchemistry.com In contrast, an intermediate is a more stable species existing at an energy minimum between reaction steps and can, in theory, be isolated. youtube.comyoutube.com

For multi-step reactions, each step has its own transition state, which is the highest energy point for that step. youtube.com The elucidation of these pathways often relies on a combination of computational chemistry and experimental data. For instance, in acid-catalyzed reactions, the process can be initiated by the protonation of a carbonyl group, activating it for nucleophilic attack. This leads to a tetrahedral intermediate, followed by proton transfer and subsequent collapse to yield the final product. scribd.com

In the context of strained ring systems, computational methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface. Studies on the [2+2] cycloaddition reactions to form cyclobutane rings, such as those involving cyclohexenone derivatives, have shown that these reactions often proceed through a stepwise mechanism with two distinct transition states. researchgate.net The geometry and energy of these transition states dictate the reaction's feasibility and stereochemical outcome. For related cyclopentene-based inactivators of enzymes like GABA-AT, the inactivation mechanism involves a series of steps including deprotonation and fluoride (B91410) elimination, each with its own transition state that has been studied computationally to understand the reaction's efficiency. nih.gov The analysis of these pathways, whether through computational modeling or experimental trapping of intermediates, is crucial for understanding and controlling the chemical behavior of compounds like 3-cyanocyclobutanecarboxylic acid. rsc.orgyoutube.com

Role of Electron Transfer Processes in Cycloaddition Chemistry

Electron transfer (ET) processes are pivotal in initiating cycloaddition reactions that would otherwise be thermally forbidden. In the chemistry of cyclobutanes, ET-induced [2+2] cycloadditions provide a powerful method for their synthesis. researchgate.net This strategy often involves the use of a photocatalyst that, upon excitation by light, can act as a single-electron donor or acceptor.

For example, a visible-light-mediated organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes has been developed using a cyanoarene photocatalyst. nih.gov The proposed mechanism involves the initial excitation of the photocatalyst, followed by energy transfer to the styrene (B11656) substrate. This generates an excited state that dimerizes in a stepwise fashion, first forming a diradical intermediate which then undergoes ring-closure to form the cyclobutane product. nih.gov The involvement of a triplet excited state was supported by quenching experiments with isoprene, which significantly reduced the reaction yield. nih.gov

This type of photocatalysis has been successfully applied to both homodimerizations and intramolecular [2+2] cycloadditions, yielding a variety of functionalized cyclobutane products. nih.gov The principles of these electron-transfer-initiated cycloadditions are directly applicable to the synthesis of derivatives of this compound, where the electronic nature of the substituents on the alkene precursor would influence the efficiency and regioselectivity of the cycloaddition.

Dynamics of Proton Transfer in Acid-Catalyzed Transformations

In non-enzymatic systems, the aggregation of Brønsted acid catalysts, such as chiral phosphoric acids, can influence their effective acidity and the stereochemical outcome of a reaction. rsc.org The formation of catalyst dimers is dependent on factors like solvent polarity and temperature. rsc.org These studies underscore that the dynamics of proton transfer in acid-catalyzed transformations of cyclobutane derivatives are complex and can be modulated by the reaction environment and the specific structure of the substrate and catalyst.

Free Radical Mechanisms in Cyclobutane Ring Manipulations

Free radical reactions offer unique pathways for the functionalization and manipulation of cyclobutane rings, often driven by the relief of ring strain. researchgate.net The generation of a radical on or adjacent to the cyclobutane ring can trigger a variety of transformations, including ring-opening, ring-expansion, and functionalization.

One common strategy involves the generation of an alkoxy radical from a cyclobutanol (B46151) precursor. This highly reactive species can initiate C–C bond cleavage, leading to a ring-opened radical intermediate that can be trapped by various reagents. researchgate.net This approach has been used for the fluorination, chlorination, bromination, and azidation of the carbon skeleton. researchgate.net The driving force for these reactions is the conversion of the high-energy four-membered ring into a more stable, open-chain ketone.

Another powerful method involves the radical-mediated ring-opening of bicyclobutanes (BCBs). nih.govrsc.orgrsc.org These reactions typically show high selectivity, with radical addition occurring at the β-position of the bridging bond to yield substituted cyclobutanes. nih.govrsc.org However, visible-light-induced α-selective radical ring-opening reactions have also been developed, providing access to functionalized cyclobutenes. nih.govrsc.org The mechanism involves the generation of an alkyl radical via a photoredox process, which then adds to the BCB, inducing ring-opening. These radical-based manipulations are highly valuable for transforming simple cyclobutane precursors, such as derivatives of this compound, into more complex and synthetically useful structures.

Catalytic Mechanistic Studies in Synthetic Transformations

Catalysis is essential for achieving efficient and selective syntheses of and with cyclobutane derivatives. Mechanistic studies of these catalytic processes, combining experimental techniques like mass spectrometry with computational chemistry, are crucial for understanding catalyst behavior and optimizing reaction outcomes. rsc.org

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which can be used to form C-C bonds with cyclobutane structures. The catalytic cycle, typically involving a palladium complex, includes a key transmetalation step where an organoboron species, such as a derivative of this compound, transfers its organic group to the palladium center. rsc.org Mechanistic elucidation of this step has revealed the critical role of the base and the structure of the palladium intermediates. rsc.org

In another area, cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenes have been developed to produce chiral cyclobutenes. nih.gov Mechanistic investigations point to the formation of a cobaltacyclopentene intermediate, which then undergoes reductive elimination to furnish the cyclobutene (B1205218) product and regenerate the active catalyst. The structure of the chiral ligand bound to the cobalt center is responsible for controlling the enantioselectivity of the reaction.

Advanced Applications in Academic Organic Synthesis and Materials Science Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The inherent ring strain and bifunctional nature of 3-cyanocyclobutanecarboxylic acid make it a valuable precursor for synthesizing complex molecular frameworks. The cyclobutane (B1203170) moiety imparts conformational rigidity, a desirable trait in drug design, while the cyano and carboxyl groups offer orthogonal handles for a wide array of chemical transformations.

Cyclobutane-containing small molecules are a subject of intense investigation due to their diverse pharmacological activities. nih.gov The rigid cyclobutane scaffold can act as a bioisostere for other groups, helping to lock a molecule into a specific three-dimensional conformation required for interaction with a biological target.

A specific application of this compound has been documented in the synthesis of activators for eukaryotic initiation factor 2B (eIF2B), a protein complex involved in the regulation of protein synthesis. google.com Aberrant activity of this pathway is linked to neurodegenerative diseases. google.com In a patented synthesis, this compound was reacted with a complex hydrazide intermediate to form a final compound intended to modulate the activity of this crucial cellular factor. google.com This demonstrates its direct use as a building block in creating potential therapeutics for serious diseases.

| Application Area | Target Pathway | Role of this compound | Reference |

|---|---|---|---|

| Neurodegenerative Disease Research | Integrated Stress Response (ISR) Pathway | Precursor for the synthesis of activators of eukaryotic initiation factor 2B (eIF2B). | google.com |

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. The synthesis of enantiomerically pure compounds is therefore a critical goal in medicinal chemistry. Standard techniques to achieve this include the synthesis from an optically pure precursor or the separation (resolution) of a racemic mixture using methods like chiral high-performance liquid chromatography (HPLC). google.com

This compound, which can exist as cis and trans diastereomers, possesses chiral centers. This intrinsic chirality makes it a valuable starting material for asymmetric synthesis. ambeed.com By employing stereoselective reactions or by resolving its own enantiomers, chemists can use it as a chiral building block. This allows the controlled construction of complex target molecules with a specific, predetermined stereochemistry, ensuring high enantiomeric purity in the final product.

Integration into Polymer Chemistry and Materials Development

The field of materials science has seen a growing interest in incorporating rigid alicyclic structures like cyclobutanes into polymer backbones to create materials with enhanced thermal and mechanical properties. nih.govund.edu this compound, with its convertible functional groups and rigid core, is a prime candidate for the design of specialized monomers for advanced polymers.

The incorporation of cyclic amino acids into peptides is a well-established strategy for inducing specific secondary structures, such as turns and helices, and for increasing resistance to enzymatic degradation. While direct use of this compound in β-peptides is not prominently documented, its structure is an ideal starting point for synthesizing the necessary cyclobutane amino acid monomers. Through standard organic transformations, the nitrile group can be reduced to an amine and the carboxylic acid can be protected or activated for peptide coupling.

The resulting cyclobutane β-amino acid, when incorporated into a peptide chain, would enforce a rigid kink in the backbone. This principle is exploited in materials science, where rigid diol monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCBDO) are used to produce high-performance polyesters with excellent thermal stability and optical clarity. acs.orgresearchgate.net Similarly, the use of cyclobutane-based monomers in biopolymers can lead to materials with predictable folding patterns and high stability, a concept explored in the development of nanomaterials from the polymerization of cyclic β-peptide rings. und.edu

A cutting-edge area of polymer science is the development of "smart" polymers that degrade in response to specific stimuli. The cyclobutane ring can function as a "mechanophore," a chemical moiety that responds to mechanical force. Researchers have designed polymers where a cyclobutane ring acts as a gate to control the degradation of the polymer backbone. nsf.gov

In these systems, the polymer may be stable under acidic conditions. nsf.govresearchgate.net However, when mechanical force (e.g., from ultrasonication) is applied, the cyclobutane ring is forced open. nsf.govnih.gov This ring-opening can unmask a latent acid-sensitive group, such as an enol ether, within the polymer backbone. researchgate.net The newly exposed group is then susceptible to rapid cleavage by acid, leading to the complete degradation of the polymer into small molecules. nsf.gov This "AND gate" logic—requiring both force AND acid for degradation—prevents unintentional breakdown and allows for on-demand material decomposition. nsf.govthieme-connect.com Monomers based on the this compound scaffold are potential candidates for such systems, where the cyclobutane core provides the mechanochemical switch and the functional groups allow for incorporation into a polymer structure.

| Polymer Type | Key Monomer Feature | Resulting Property | Governing Principle |

|---|---|---|---|

| Rigid Biopolymers | Cyclobutane core | Conformational rigidity, high glass transition temperature (Tg) | The strained four-membered ring restricts bond rotation in the polymer backbone. |

| Mechanically Gated, Acid-Degradable Polymers | Cyclobutane mechanophore | On-demand degradation | Mechanical force triggers cyclobutane ring-opening, exposing acid-labile functionalities. |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. ethernet.edu.et When adapted for polymer synthesis, these are known as multi-component polymerizations (MCPs) and offer a powerful route to functional polymers with unique heterocyclic structures that are otherwise difficult to access. ethernet.edu.et

The functional groups of this compound make it an intriguing candidate for MCPs. The carboxylic acid is a classic component in well-known MCRs like the Ugi and Passerini reactions. The nitrile group can be readily converted to other reactive functionalities, such as an amine or an amide. A monomer derived from this compound could therefore participate in MCPs with other co-monomers, such as alkynes and aldehydes, to rapidly generate complex polymer architectures in a single, atom-economical step. ethernet.edu.et This approach opens avenues for creating libraries of novel polymers with diverse properties for various applications.

The Cyclobutane Ring as a Structure-Promoting Unit in Polymeric Systems

The incorporation of strained ring systems into polymer backbones is a recognized strategy for imparting unique structural and physical properties to the resulting materials. Among these, the cyclobutane ring has garnered significant attention as a semi-rigid building block that bridges the gap between flexible aliphatic chains and rigid aromatic units. und.edu This unique conformational characteristic, a direct result of its strained four-membered ring, allows for the design of novel polymers with tailored processability and thermal stability. und.edu The bifunctional nature of molecules like this compound, possessing both a carboxylic acid and a nitrile group, presents a versatile platform for the synthesis of advanced polymeric materials. While direct polymerization of this compound is not extensively documented in public literature, its potential as an AB-type monomer can be inferred from the well-established chemistry of its functional groups and the behavior of analogous cyclobutane-containing polymers.

The carboxylic acid moiety provides a reactive handle for standard polycondensation reactions, enabling the formation of polyesters or polyamides. For instance, the synthesis of novel polyesters has been successfully achieved through the melt polymerization of cyclobutane-based diols with various diacids, yielding materials with glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. rsc.org This demonstrates the viability of incorporating the cyclobutane core into thermally stable polymer backbones via conventional polymerization techniques. The presence of the cyclobutane ring in these polymers is crucial for achieving a balance of rigidity and flexibility, which can lead to enhanced mechanical properties. und.edu

The dual functionality of this compound as an AB-type monomer, where two different reactive groups are present in one molecule, is a key feature for advanced polymer synthesis. However, the synthesis of polymers from AB-type monomers can be challenging due to the potential for unwanted side reactions or premature polymerization. researchgate.net Despite these challenges, the successful synthesis of polymers from other bifunctional monomers containing a cyclobutane ring, such as trans-1,3-cyclobutane dimethanol, highlights the potential of this class of compounds in creating novel materials. rsc.org

The potential applications of polymers derived from this compound are rooted in the unique combination of the semi-rigid cyclobutane core and the versatile nitrile functionality. These polymers could find use in areas requiring a balance of thermal stability, mechanical strength, and chemical functionality.

Projected Thermal Properties of Polyesters Derived from Cyclobutane-Based Monomers

The following table presents a projection of the potential thermal properties of polyesters that could be synthesized using cyclobutane-based monomers, based on data from analogous systems.

| Monomer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Polyester from trans-1,3-cyclobutane dimethanol and various diacids | 33 - 114 rsc.org | 381 - 424 rsc.org |

| Polyester from a nitrile-substituted bicyclo[4.2.0]octane diol | Not specified | Not specified |

This table is illustrative and based on reported data for structurally similar polymers. Actual values for polymers derived from this compound would require experimental verification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Cyanocyclobutanecarboxylic acid, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., ketones or nitriles) under controlled conditions. For example, cyclobutane derivatives are synthesized via catalytic cyclization or carboxylation of intermediates like 3-cyanocyclobutanone, using ammonia or amine sources . Optimizing yield requires adjusting temperature (e.g., 50–100°C), pressure, and catalysts (e.g., palladium or acid/base catalysts). Purity is ensured through recrystallization or column chromatography, with yields reported up to 75–85% under optimal conditions .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., cyano at ~110 ppm in ¹³C NMR) and cyclobutane ring protons (δ 1.5–3.0 ppm). IR confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) monitors purity (>98%), while GC-MS validates molecular weight (e.g., m/z ~151 for C₆H₇NO₂) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The cyano group (-CN) increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alcohols). Kinetic studies under varying pH (e.g., pH 7–10) show enhanced reaction rates compared to non-cyano analogs. For example, amidation with benzylamine proceeds 2–3× faster at pH 9, attributed to the cyano group’s inductive effect .

Q. What experimental strategies address stability challenges of this compound in aqueous environments?

- Methodological Answer : Stability studies using UV-Vis spectroscopy and LC-MS reveal hydrolysis of the cyano group to amides or carboxylic acids under acidic/basic conditions. To mitigate degradation:

- Use buffered solutions (pH 4–6) for storage.

- Employ lyophilization for long-term stability.

- Monitor degradation products via time-resolved NMR or mass spectrometry .

Q. How can computational modeling predict the biological interactions of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The compound’s rigid cyclobutane ring and cyano group show high binding affinity (ΔG ~-8.5 kcal/mol) in silico, validated by in vitro assays measuring IC₅₀ values .

Q. How should researchers resolve contradictions in literature data regarding the compound’s solubility and partition coefficients?

- Methodological Answer : Systematic validation using standardized protocols (e.g., OECD 105 for logP):

- Compare shake-flask vs. HPLC-derived logP values.

- Replicate studies under controlled humidity/temperature.

- Cross-reference with PubChem data (e.g., solubility in DMSO: ~25 mg/mL) .

Key Considerations for Experimental Design

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent cyano group oxidation .

- Biological Assays : Include negative controls (e.g., cyclobutanecarboxylic acid without -CN) to isolate the cyano group’s effects .

- Data Reporting : Adhere to SRQR standards for transparency in methods, sample sizes, and statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.